molecular formula C18H18N6O B2598151 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1396760-98-7

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2598151
CAS No.: 1396760-98-7
M. Wt: 334.383
InChI Key: UGIWXZILOWIFOC-UHFFFAOYSA-N
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Description

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis and Binding Interactions

  • Molecular Interaction Studies : A study investigated molecular interactions of a similar compound, focusing on its conformational analysis and binding interactions with cannabinoid receptors. This research demonstrated the significance of the molecular structure in binding interactions, contributing to understanding receptor-ligand dynamics (Shim et al., 2002).

Synthesis and Derivative Formation

  • Novel Synthesis Techniques : A study outlined novel syntheses methods for pyridazine derivatives, showcasing various chemical reactions and structural analyses. This research contributes to the expansion of synthetic methodologies in heterocyclic chemistry (Gaby et al., 2003).

Pharmacological Evaluation

  • Pharmacological Properties : Another study focused on the pharmacological evaluation of pyridazine derivatives, investigating their potential as TRPV4 antagonists for pain treatment. This highlights the compound's relevance in medicinal chemistry and drug discovery (Tsuno et al., 2017).

Metabolic Pathways and Pharmacokinetics

  • Metabolism and Pharmacokinetics : Research on similar compounds has provided insights into their metabolism, excretion, and pharmacokinetics, crucial for understanding the drug's behavior in biological systems (Sharma et al., 2012).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial and Antiproliferative Studies : A study synthesized new pyridine derivatives and tested their antimicrobial and antiproliferative activities, contributing to the search for new therapeutic agents (Patel et al., 2011).

Biosynthesis of Alkaloids and Metabolites

  • Alkaloid Biosynthesis Research : Investigations into the biosynthesis of plant alkaloids and nitrogenous microbial metabolites provide a broader context for understanding the biosynthetic pathways of compounds like (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone, aiding in the discovery of natural product-based drugs (Herbert, 1987).

Properties

IUPAC Name

pyridin-2-yl-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(15-5-1-2-8-19-15)24-13-11-23(12-14-24)17-7-6-16(20-21-17)22-9-3-4-10-22/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIWXZILOWIFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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